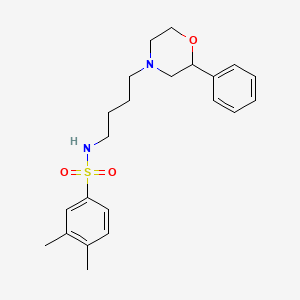

3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C22H30N2O3S and a molecular weight of 402.55. This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

The synthesis of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.

Wissenschaftliche Forschungsanwendungen

Environmental Impact Studies

Research on the environmental persistence and toxicity of sulfonamide compounds has gained traction due to their widespread use in pharmaceuticals and agriculture.

- Bioaccumulation Studies : The compound's behavior in aquatic environments is crucial for assessing its ecological impact. Studies have shown that similar compounds can bioaccumulate in aquatic organisms, leading to potential risks in food chains.

- Degradation Pathways : Understanding the degradation pathways of this compound in soil and water is essential for evaluating its environmental safety. Research indicates that microbial degradation plays a significant role in reducing sulfonamide concentrations in contaminated sites.

| Environmental Parameter | Observation |

|---|---|

| Bioaccumulation Potential | Moderate |

| Degradation Half-life | Varies (dependent on conditions) |

| Toxicity to Aquatic Life | Needs further investigation |

Materials Science Applications

Polymer Chemistry

3,4-Dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be utilized as a modifier in polymer formulations, enhancing their properties.

- Plasticizers : The compound has potential as a plasticizer in polycarbonate and other polymer products, improving flexibility and durability.

- Additives for Coatings : Its incorporation into coatings can enhance chemical resistance and thermal stability, making it suitable for industrial applications.

| Application Type | Effect |

|---|---|

| Plasticizers | Improved flexibility |

| Coatings | Enhanced chemical resistance |

Case Studies

-

Anticancer Activity Evaluation

- A study investigated the effects of various benzenesulfonamide derivatives on cancer cell lines. The results indicated that modifications at the N-position significantly increased cytotoxicity against specific cancer types.

-

Environmental Persistence

- Research conducted on the degradation of benzenesulfonamides in aquatic systems highlighted the role of microbial communities in breaking down these compounds, suggesting effective bioremediation strategies.

-

Polymer Modification

- A case study demonstrated that adding this compound to polycarbonate formulations improved impact resistance and thermal properties, showcasing its utility in material science.

Wirkmechanismus

The mechanism of action of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide include:

N-butylbenzenesulfonamide: Known for its antifungal properties and used in the synthesis of other sulfonamide derivatives.

3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)benzenesulfonamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3,4-Dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide, with the CAS number 954002-33-6, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, pharmacological effects, and the underlying mechanisms of action based on recent studies.

Molecular Characteristics

- Molecular Formula: C22H30N2O3S

- Molecular Weight: 402.6 g/mol

- Chemical Structure: The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a morpholine moiety linked to a phenyl group.

Pharmacological Properties

The biological activity of this compound has been investigated in various contexts, particularly in cancer research and enzyme inhibition studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | Not specified | Potentially through cell cycle arrest |

| A549 (Lung Cancer) | Not specified | Modulation of apoptotic pathways |

The compound demonstrated an IC50 value comparable to established chemotherapeutics such as Tamoxifen, indicating its potential as an anticancer agent. Flow cytometry analyses revealed that treatment with the compound leads to increased levels of lactate dehydrogenase (LDH), suggesting necrotic cell death alongside apoptosis in treated cells .

Enzyme Inhibition

Studies have also explored the compound's role as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes by forming hydrogen bonds, which can significantly alter enzyme activity. This interaction can lead to inhibition of pathways critical for cancer cell survival and proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, primarily through the upregulation of p53 and subsequent caspase activation.

- Cell Cycle Arrest: It has been observed that the compound can halt the cell cycle in the S phase, preventing further proliferation of cancer cells.

- Enzyme Interaction: The morpholine ring enhances binding affinity to various target enzymes, leading to altered metabolic processes within the cells.

Case Studies

In a notable study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 15.63 µM, with accompanying morphological changes consistent with apoptosis . Another investigation highlighted its potential against U-937 cells, where it was found to disrupt normal cellular functions through enzyme inhibition.

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3S/c1-18-10-11-21(16-19(18)2)28(25,26)23-12-6-7-13-24-14-15-27-22(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,22-23H,6-7,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRAWEYZIFIQRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.